molecular formula C18H17F B14330599 Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- CAS No. 109970-63-0

Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-

Cat. No.: B14330599
CAS No.: 109970-63-0
M. Wt: 252.3 g/mol
InChI Key: FKEAQCNTPIQHMW-UHFFFAOYSA-N
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Description

The compound "Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-" is an aromatic hydrocarbon featuring a butyl chain at the 1-position of the benzene ring and a 4-fluorophenyl ethynyl group at the 4-position. The ethynyl (–C≡C–) linker facilitates conjugation between the aromatic rings, influencing electronic properties such as π-electron delocalization.

Properties

CAS No.

109970-63-0

Molecular Formula

C18H17F

Molecular Weight

252.3 g/mol

IUPAC Name

1-butyl-4-[2-(4-fluorophenyl)ethynyl]benzene

InChI

InChI=1S/C18H17F/c1-2-3-4-15-5-7-16(8-6-15)9-10-17-11-13-18(19)14-12-17/h5-8,11-14H,2-4H2,1H3

InChI Key

FKEAQCNTPIQHMW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F

Origin of Product

United States

Chemical Reactions Analysis

Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents like potassium permanganate (KMnO4) for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorophenyl group can enhance binding affinity through halogen bonding . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of "Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-" with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- Butyl, 4-fluorophenyl ethynyl C₂₀H₂₁F ~280.4 ~350 (estimated) ~1.12 (predicted) Liquid crystal precursors
Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]- () Butyl, 4-ethylphenyl ethynyl C₂₀H₂₂ 262.39 Not reported Not reported Organic synthesis intermediates
Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- () Propyl, 4-fluorophenyl ethynyl C₁₇H₁₅F 238.3 338.9 ± 35.0 1.08 ± 0.1 Liquid crystal monomers
Benzene, 1-butyl-4-[(4-methoxyphenyl)ethynyl] () Butyl, 4-methoxyphenyl ethynyl C₂₀H₂₂O 278.4 Not reported Not reported Photovoltaic materials

Key Observations :

  • Fluorine vs. Methoxy/Et hyl Groups: The 4-fluorophenyl ethynyl group (electron-withdrawing) reduces electron density in the aromatic system compared to methoxy (electron-donating) or ethyl (neutral) substituents. This impacts optical properties and solubility .
  • Chain Length Effects : The butyl group (C₄H₉) enhances hydrophobicity and thermal stability compared to shorter chains (e.g., propyl in ). This is critical for liquid crystal applications requiring precise phase transitions .
Physicochemical Properties
  • Boiling Points : Longer alkyl chains (butyl vs. propyl) correlate with higher boiling points due to increased van der Waals interactions. The fluorinated analog in has a boiling point of 338.9°C, suggesting the butyl-fluorophenyl compound would exceed 350°C .
  • Density : Fluorine's high electronegativity increases density slightly (e.g., 1.08 g/cm³ for the propyl-fluorophenyl compound vs. ~1.12 g/cm³ estimated for the butyl analog) .

Biological Activity

Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- (CAS No. 109970-63-0) is an organic compound characterized by a benzene ring substituted with a butyl group and a 4-fluorophenyl ethynyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- is C18H18F. The structural features that contribute to its biological activity include:

  • Butyl Group : Enhances lipophilicity, which may facilitate cellular membrane penetration.
  • Fluorophenyl Group : The presence of fluorine can enhance binding affinity through halogen bonding interactions.
  • Ethynyl Group : Capable of participating in π-π interactions with aromatic residues in proteins.

Research indicates that Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- interacts with various biological targets including enzymes and receptors. Preliminary studies suggest that it may modulate cellular signaling pathways relevant to inflammation and cancer progression.

Potential Mechanisms:

  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
  • Anticancer Activity : It shows promise in disrupting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

In Vitro Studies

A study examining the effects of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- on cancer cell lines reported significant cytotoxicity. The compound was tested against several human cancer cell lines, demonstrating an IC50 value indicative of its potency.

Cell LineIC50 (μM)Effect Observed
MIA PaCa-20.58Significant growth inhibition
UM160.31High potency against pancreatic cells
HeLa9.47Moderate cytotoxicity

Case Studies

In a recent study published in Nature, the compound was evaluated for its ability to inhibit oxidative phosphorylation (OXPHOS), a critical pathway for energy production in cancer cells. The findings suggested that it could effectively deplete ATP production under glucose-free conditions, forcing cells to rely on OXPHOS for energy.

Comparative Analysis

To better understand the unique properties of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
Benzene, 1-butyl-4-(4-methoxyphenyl)ethynylC19H20OContains a methoxy group instead of fluorine
Benzene, 1-butyl-4-(4-chlorophenyl)ethynylC18H18ClSubstituted with chlorine
Benzene, 1-butyl-4-(phenylethynyl)C19H20Lacks the fluorine atom

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